molecular formula C12H9Cl2NO3 B1525431 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride CAS No. 1306604-54-5

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride

Cat. No.: B1525431
CAS No.: 1306604-54-5
M. Wt: 286.11 g/mol
InChI Key: GQLLOXBJXDLKRB-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H9Cl2NO3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H9NO3.ClH/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11;/h1-8H,(H,14,15);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, and toxicity information can be found on chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research involving derivatives of benzoic acid, such as the synthesis of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, demonstrates the utility of these compounds in creating materials with interesting photophysical properties. These compounds have been explored for their luminescence efficiencies and potential applications in light-emitting devices (Sivakumar et al., 2011).

Photophysical Properties

  • The study of coordination polymers indicates that benzoic acid derivatives can be used to develop materials with desirable luminescence and magnetic properties. For instance, luminescent and magnetic studies on lanthanide coordination complexes derived from pyridinyl-benzoic acids have shown these compounds' utility in creating functional materials for sensors and imaging applications (Guangfeng Hou et al., 2013).

Liquid Crystal Research

  • The formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds, including pyridine-based derivatives and benzoic acids, reveals the potential of these compounds in the development of new liquid crystalline materials. These studies offer insights into how varying substituents impact the stability and formation of liquid crystal phases, which is crucial for designing advanced materials for displays and optical devices (M. Naoum et al., 2010).

Chemical Synthesis and Reactivity

  • Research on the reactivity and synthesis of compounds related to 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride highlights the versatility of these compounds in organic synthesis. For example, studies on the synthesis and antimicrobial activity of quinazolinone derivatives from benzoic acid precursors emphasize the role of these compounds in developing new pharmaceuticals (G. Naganagowda et al., 2011).

Coordination Chemistry and Materials Science

  • The exploration of coordination polymers and molecular salts involving pyridinyl-benzoic acids sheds light on the structural diversity and functional potential of these compounds. Investigations into their crystal structures, magnetic, and luminescent properties have significant implications for the design of novel materials for catalysis, separation, and sensor applications (C. Qin et al., 2005).

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, which play critical roles in cell communication and function . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and gene expression. For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various endogenous and exogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of certain metabolites and the depletion of others, thereby disrupting normal metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as its accumulation in certain tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or chemical groups on this compound can facilitate its transport to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.

Properties

IUPAC Name

3-chloro-4-pyridin-4-yloxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3.ClH/c13-10-7-8(12(15)16)1-2-11(10)17-9-3-5-14-6-4-9;/h1-7H,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLLOXBJXDLKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-54-5
Record name Benzoic acid, 3-chloro-4-(4-pyridinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306604-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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